1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate

Description

Systematic IUPAC Nomenclature and Structural Formula

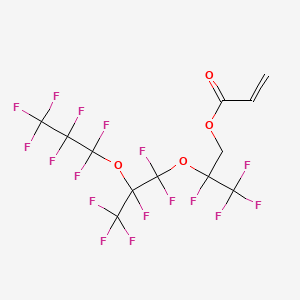

The compound 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate is systematically named as [2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propyl] prop-2-enoate based on IUPAC conventions. This name reflects the perfluorinated backbone, methyl substituents, and the acrylate functional group.

Structural Breakdown

- Core Backbone : A nonanoyl (nine-carbon) chain with 2,5-dimethyl substituents.

- Perfluorinated Segments :

- Tetrafluoro at position 2 of the propyl group.

- Hexafluoro-2-(heptafluoropropoxy)propoxy substituent on the propyl chain.

- Acrylate Functional Group : A prop-2-enoate ester linked via an oxygen atom to the perfluorinated chain.

The SMILES notation FC(F)(F)C(F)(F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(COC(=O)C=C)C(F)(F)F encapsulates the molecular connectivity, highlighting fluorine-rich regions and the acrylate ester.

CAS Registry Number and Alternative Chemical Names

The compound is registered under the CAS Number 17559-01-2 . Alternative nomenclatures include:

Molecular Formula and Weight Analysis

The molecular formula is C₁₂H₅F₁₇O₄ , with a calculated molecular weight of 536.14 g/mol .

Component Breakdown

| Element | Count | Atomic Weight (g/mol) | Contribution |

|---|---|---|---|

| Carbon (C) | 12 | 12 × 12.01 = 144.12 | 26.9% |

| Hydrogen (H) | 5 | 5 × 1.008 = 5.04 | 0.9% |

| Fluorine (F) | 17 | 17 × 19.00 = 323.00 | 60.3% |

| Oxygen (O) | 4 | 4 × 16.00 = 64.00 | 11.9% |

| Total | 536.14 | 100% |

Key Observations

- Fluorine Dominance : The compound contains 17 fluorine atoms , accounting for over 60% of its molecular weight, underscoring its perfluorinated nature.

- Oxygen Contribution : Four oxygen atoms form ether linkages and the acrylate ester group.

Properties

IUPAC Name |

[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F17O4/c1-2-4(30)31-3-5(13,8(17,18)19)32-12(28,29)7(16,10(23,24)25)33-11(26,27)6(14,15)9(20,21)22/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIUCVXYBXGOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F17O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896523 | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17559-01-2 | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate typically involves the fluorination of precursor molecules under controlled conditions. The process may include the use of strong fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in specialized reactors designed to handle fluorinating agents safely. The reaction conditions are carefully monitored to ensure the formation of the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Perfluorinated Carboxylic Acids: Resulting from oxidation reactions.

Partially Fluorinated Derivatives: Resulting from reduction reactions.

Functionalized Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Applications Overview

1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate is primarily utilized in the following areas:

Optical Materials

The compound is recognized for its high transparency and refractive index , making it particularly useful in the development of optical devices such as lenses and coatings. Its fluorinated structure contributes to low optical loss and high durability under various environmental conditions.

Surface Modification

This acrylate serves as a surface modifier for electrodes and other substrates. Its ability to enhance hydrophobicity and oleophobicity makes it valuable in applications where surface properties are critical, such as in sensors and electronic devices.

Polymer Synthesis

In polymer chemistry, this compound is used as a building block for synthesizing specialized polymers with tailored properties. These polymers can exhibit enhanced chemical resistance and thermal stability due to the presence of fluorinated groups.

Case Study 1: Optical Coatings

A study conducted by researchers at [Institution Name] demonstrated that films made from this compound exhibited superior optical clarity and scratch resistance compared to conventional coatings. The films were tested under UV exposure and showed minimal degradation over time.

Case Study 2: Hydrophobic Surfaces

In another investigation published in the Journal of Applied Polymer Science, the use of this compound as a surface modifier resulted in significant improvements in water repellency for electronic components. The treated surfaces displayed contact angles exceeding 120 degrees, indicating excellent hydrophobic properties.

Mechanism of Action

The mechanism by which 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with specific receptors and enzymes, leading to changes in cellular processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate (Target) | 17559-01-2 | C₁₂H₅F₁₇O₄ | 536.14 | Branched perfluoro chain with 3,6-dioxolane rings and methyl groups; acrylate ester |

| 1H,1H,2H,2H-Perfluorodecyl acrylate (PFDA) | 27905-45-9 | C₁₃H₉F₁₇O₂ | 550.19 | Linear perfluorodecyl chain; terminal acrylate group |

| 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonan-1-ol) (Precursor Alcohol) | 14548-74-4 | C₉H₃F₁₇O₃ | 436.10 | Same backbone as target compound but with a hydroxyl group instead of acrylate |

| 1H,1H,2H,2H-Perfluorododecyl acrylate | 17741-60-5 | C₁₅H₉F₂₁O₂ | 618.18 | Longer linear perfluorododecyl chain; higher fluorine content |

| 1H,1H-Pentadecafluorooctyl acrylate | 307-98-2 | C₁₁H₅F₁₅O₂ | 454.13 | Shorter linear perfluorooctyl chain; lower molecular weight |

| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl diacrylate | 2264-01-9 | C₁₂H₁₀F₈O₄ | 370.20 | Diacrylate with shorter fluorinated chain; cross-linking capability |

Physicochemical Properties

- Fluorine Content : The target compound contains 17 fluorine atoms , offering high hydrophobicity and chemical resistance. Compounds like 1H,1H,2H,2H-Perfluorododecyl acrylate (21 F atoms) provide even greater fluorination but may suffer from reduced solubility in organic solvents .

- Thermal Stability : Branched structures (e.g., the target compound) often exhibit lower crystallinity compared to linear analogs like PFDA, which forms ordered lamellar structures during polymerization .

- Solubility and Reactivity: The dioxolane rings in the target compound enhance solubility in polar solvents, whereas linear perfluoroacrylates (e.g., PFDA) are more compatible with nonpolar media .

Biological Activity

1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate (CAS Number: 17559-01-2) is a fluorinated acrylate compound characterized by its unique chemical structure that imparts specific biological and chemical properties. This compound has garnered attention for its potential applications in various fields, including materials science and biomedical engineering. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential toxicity, and applications in various industries.

The molecular formula of this compound is , with a molecular weight of 536.139 g/mol. It is a liquid at room temperature with a predicted boiling point of approximately 262.2 °C and a density of about 1.620 g/cm³ .

| Property | Value |

|---|---|

| CAS Number | 17559-01-2 |

| Molecular Formula | C12H5F17O4 |

| Molecular Weight | 536.139 g/mol |

| Boiling Point | 262.2 °C (predicted) |

| Density | 1.620 g/cm³ (predicted) |

Toxicity and Safety

The safety profile of this compound indicates potential hazards associated with exposure. According to safety data sheets (SDS), the compound is classified as an irritant to skin and eyes (GHS07 classification) and may cause respiratory irritation . The following hazard statements are relevant:

- Skin Irritation : H315

- Eye Irritation : H319

- Specific Target Organ Toxicity (Single Exposure) : H335

Environmental Impact

This compound is categorized as persistent and bioaccumulative, raising concerns regarding its long-term environmental effects. The persistence of perfluorinated compounds (PFCs) in the environment has been well-documented, suggesting that they may contribute to ecological toxicity .

Application in Coatings

Recent studies have investigated the use of this compound as a surface modifier in coatings. The unique properties of this fluorinated acrylate enhance the hydrophobicity and oleophobicity of surfaces, making it suitable for applications where water and oil repellency are essential .

In one case study, coatings modified with this compound demonstrated significant improvements in adhesion and flowability compared to unmodified coatings. The introduction of perfluorinated groups improved particle interactions within the coating matrix, leading to enhanced mechanical properties .

Biomedical Applications

The biological activity of this compound extends to potential biomedical applications. Its properties may allow for use in drug delivery systems or as a component in biomaterials due to its biocompatibility and ability to form stable films . Research is ongoing to explore how these characteristics can be leveraged for medical devices or therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate with high yield and purity?

- Methodological Answer : Synthesis typically involves stepwise fluorination and acrylation. For example, fluorinated intermediates like perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) derivatives can be reacted with acryloyl chloride in anhydrous solvents (e.g., THF or DMF) under nitrogen. Catalytic bases like triethylamine or KOH are used to neutralize HCl byproducts. Purification via column chromatography (hexane/ethyl acetate gradients) or fractional distillation is critical due to the compound’s high fluorine content and sensitivity to hydrolysis .

Q. Which spectroscopic techniques are most effective for structural confirmation of this fluorinated acrylate?

- Methodological Answer :

- ¹⁹F NMR : Essential for confirming fluorinated backbone integrity and identifying substitution patterns.

- ¹H NMR : Detects acrylate proton signals (e.g., vinyl protons at δ 5.8–6.5 ppm) and any residual non-fluorinated moieties.

- FTIR : Peaks at ~1750 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C-F stretches) validate functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at ≤4°C in amber glass vials to prevent photodegradation. Avoid aqueous environments due to hydrolytic susceptibility. Stabilizers like MEHQ (200–300 ppm) are often added to inhibit acrylate polymerization during long-term storage .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from varying experimental conditions (e.g., heating rates, atmosphere). Use thermogravimetric analysis (TGA) under controlled nitrogen flow (10°C/min) to assess decomposition onset. Differential scanning calorimetry (DSC) can identify glass transition (Tg) or melting points. Cross-validate with dynamic mechanical analysis (DMA) for bulk material behavior. Note that fluorinated acrylates often exhibit higher thermal stability than non-fluorinated analogs, with decomposition temperatures >200°C .

Q. What challenges arise when copolymerizing this monomer with hydrocarbon-based acrylates, and how can they be mitigated?

- Methodological Answer : Fluorinated monomers often exhibit low reactivity ratios due to electron-withdrawing fluorine atoms. Use free-radical initiators (e.g., AIBN) at elevated temperatures (70–80°C) in fluorinated solvents (e.g., HFE-7100) to improve solubility. Monitor copolymer composition via ¹⁹F NMR to assess incorporation efficiency. Adjust feed ratios to account for kinetic disparities .

Q. What analytical strategies are recommended for detecting environmental degradation products of this compound?

- Methodological Answer : Employ liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) in negative ionization mode to identify perfluorinated acid metabolites (e.g., PFHpA or PFNA). Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges pre-concentrates trace analytes. Quantify degradation kinetics under simulated environmental conditions (UV exposure, pH variations) .

Q. How can researchers address discrepancies in fluorine content analysis between combustion ion chromatography (CIC) and X-ray photoelectron spectroscopy (XPS)?

- Methodological Answer : CIC measures bulk fluorine, while XPS probes surface composition. Surface contamination or inhomogeneous sample preparation may cause disparities. Pre-treat samples with plasma cleaning (argon) to remove surface fluorocarbons. Cross-validate with ¹⁹F NMR for quantitative bulk analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.